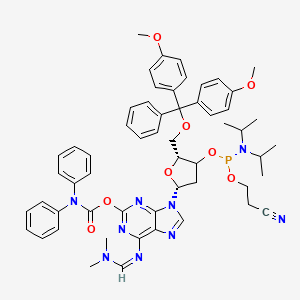

isoG Nucleoside-2

描述

属性

分子式 |

C56H62N9O8P |

|---|---|

分子量 |

1020.1 g/mol |

IUPAC 名称 |

[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(Z)-dimethylaminomethylideneamino]purin-2-yl] N,N-diphenylcarbamate |

InChI |

InChI=1S/C56H62N9O8P/c1-39(2)65(40(3)4)74(70-34-18-33-57)73-48-35-50(71-49(48)36-69-56(41-19-12-9-13-20-41,42-25-29-46(67-7)30-26-42)43-27-31-47(68-8)32-28-43)63-38-58-51-52(59-37-62(5)6)60-54(61-53(51)63)72-55(66)64(44-21-14-10-15-22-44)45-23-16-11-17-24-45/h9-17,19-32,37-40,48-50H,18,34-36H2,1-8H3/b59-37-/t48?,49-,50-,74?/m1/s1 |

InChI 键 |

BJNWPOHODXIVCF-JCEBEMSBSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)/N=C\N(C)C |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)N=CN(C)C |

产品来源 |

United States |

Foundational & Exploratory

Isoguanosine: A Technical Guide to its Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a naturally occurring isomer of guanosine (B1672433), presents a unique molecular architecture that has garnered significant interest in fields ranging from synthetic biology to materials science and pharmacology.[1][2] Distinguished from guanosine by the transposition of its C2 carbonyl and C6 amino groups, this seemingly minor structural alteration imparts profound differences in its chemical and biological properties.[1][2] Isoguanosine is recognized for its distinct base-pairing capabilities, its capacity for self-assembly into complex supramolecular structures, and its emerging biological activities.[1] This document provides an in-depth technical overview of isoguanosine, covering its fundamental structure, methods for its synthesis, its unique physicochemical properties, and its applications in research and development.

Core Structure and Chemistry

Isoguanosine is a purine (B94841) ribonucleoside, consisting of an isoguanine (B23775) base attached to a β-D-ribofuranose sugar ring via a β-N9-glycosidic bond.[2] The core distinction lies in the isoguanine base, which is a structural isomer of guanine. Also known as 2-hydroxyadenosine, its systematic IUPAC name is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one.

The key structural difference between guanosine and isoguanosine is the swapped positions of the exocyclic functional groups on the purine ring. In isoguanosine, the amino group is at the C6 position and the carbonyl group is at the C2 position, the reverse of the arrangement in guanosine. This rearrangement fundamentally alters the hydrogen bonding donor and acceptor pattern, which dictates its base-pairing rules and self-assembly behavior.

Unnatural Base Pairing

The altered hydrogen bonding pattern of isoguanosine prevents it from forming a stable Watson-Crick base pair with cytosine. Instead, isoguanosine forms a highly stable, three-hydrogen-bond pair with isocytosine. This orthogonal pairing is a cornerstone of expanded genetic alphabet research, enabling the creation of synthetic nucleic acid systems with additional, non-canonical base pairs.

Supramolecular Self-Assembly

Similar to guanosine, isoguanosine can self-assemble into higher-order structures, particularly in the presence of cations.[1] However, its geometry favors the formation of planar pentameric structures, known as "isoG-stars" or isoG-quartets, rather than the tetrameric G-quartets characteristic of guanosine.[3] These pentamers can then stack to form decamers and even larger assemblies, creating potential scaffolds for nanomaterials and ion channels.[1][3]

Quantitative Data

Thermal Stability of isoG-Containing DNA Duplexes

The incorporation of isoguanosine and its pairing partners into DNA duplexes significantly affects their thermal stability. The melting temperature (Tm) is a critical parameter for assessing the stability of such duplexes. The following table summarizes Tm values for 13-mer DNA duplexes containing a single isoguanine (isoG) modification paired against its complementary partner (5-methyl-isocytosine, isoCMe) and canonical bases.

| Entry | Duplex Sequence (5'-3') | Modification | Complementary Base | Tm (°C) | ΔTm (°C) vs. G:C |

| 1 | GGT AGC AGC GGT GCCA TCG TCG CCA C | G (Control) | C | 61.3 | Ref. |

| 2 | GGT AGC A(isoG)C GGT GCCA TCG T(isoCMe)G CCA C | d-isoG | d-isoCMe | 63.6 | +2.3 |

| 3 | GGT AGC A(isoG)C GGT GCCA TCG T(A)G CCA C | d-isoG | A | 48.0 | -13.3 |

| 4 | GGT AGC A(isoG)C GGT GCCA TCG T(T)G CCA C | d-isoG | T | 55.8 | -5.5 |

| 5 | GGT AGC A(isoG)C GGT GCCA TCG T(C)G CCA C | d-isoG | C | 52.1 | -9.2 |

| 6 | GGT AGC A(isoG)C GGT GCCA TCG T(G)G CCA C | d-isoG | G | 53.0 | -8.3 |

Data adapted from a study on isoG:isoCMe base-pairing systems. The control is a standard G:C pair in the same sequence context.

Biological Activity and Signaling

While research into the specific biological roles of isoguanosine is ongoing, evidence suggests it is not merely a product of oxidative damage but may possess intrinsic activity. Its structural similarity to adenosine (B11128), a critical signaling molecule, implies potential interactions with purinergic signaling pathways.

Interaction with Adenosine Receptors and cAMP Pathway

The natural derivative 1-methyl-isoguanosine has been shown to cause an accumulation of cyclic adenosine monophosphate (cAMP) in brain tissue.[4] This effect is attributed to the activation of adenylate cyclase (AC) rather than the inhibition of phosphodiesterase (PDE).[4] Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate AC activity. A2A and A2B receptors are coupled to the Gs protein, which stimulates AC, while A1 and A3 receptors are coupled to Gi, which inhibits it. The observed increase in cAMP strongly suggests that isoguanosine derivatives can act as agonists at Gs-coupled adenosine receptors, likely A2A or A2B.

Experimental Protocols

Large-Scale Synthesis of Isoguanosine

This protocol describes a convenient method for the large-scale synthesis of high-purity isoguanosine via the diazotization of 2,6-diaminopurine (B158960) riboside.

Materials:

-

2,6-diaminopurine riboside

-

Acetic Acid (AcOH)

-

Sodium Nitrite (NaNO2)

-

Deionized Water (H2O)

-

Aqueous Ammonia (NH3, 2.8%)

-

Hydrochloric Acid (HCl, 0.1 M)

-

Sodium Hydroxide (NaOH, 0.1 M)

-

Active Charcoal

-

Ice Water Bath

-

Filtration apparatus

Procedure:

-

Suspension: Suspend 200 g (0.71 mol) of 2,6-diaminopurine riboside in 4 L of H2O at room temperature in a suitable reaction vessel.

-

Acidification: Add 1 L of AcOH (17.4 mol) to the suspension over 5 minutes with stirring.

-

Diazotization: Add a solution of 122 g of NaNO2 (1.76 mol) in 1 L of H2O dropwise to the reaction mixture.

-

Reaction: Stir the resulting clear solution for 40 minutes. The solution will turn yellow.

-

Precipitation: Adjust the pH of the solution to 7 using 2.8% aqueous NH3 while cooling the vessel in an ice water bath. A crude precipitate will form.

-

Purification (Protonation): Collect the precipitate by filtration. Dissolve the precipitate in 0.1 M HCl with heating. Add active charcoal to the hot solution.

-

Filtration and Neutralization: Perform a hot filtration to remove the charcoal. Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to re-precipitate the purified isoguanosine.

-

Final Collection: Collect the purified isoguanosine precipitate by filtration, wash with cold water, and dry under vacuum. This protocol is adapted from a published large-scale synthesis method, which reported a yield of 43%.[5]

General Protocol for Oligonucleotide Synthesis via Phosphoramidite (B1245037) Method

The incorporation of isoguanosine into synthetic DNA or RNA oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle. An isoguanosine phosphoramidite building block, with appropriate protecting groups on the exocyclic amine and sugar hydroxyls, is required.

The synthesis cycle consists of four main steps:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid (e.g., trichloroacetic acid). This exposes the 5'-OH for the next coupling step.

-

Coupling: The protected isoguanosine phosphoramidite is activated (e.g., with tetrazole) and then coupled to the deprotected 5'-OH of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.

-

Capping: Any unreacted 5'-OH groups on the support-bound chain are acetylated (capped) to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

General Protocol for Thermal Melting (Tm) Analysis

Tm analysis is used to determine the stability of a DNA duplex. The temperature at which 50% of the duplex DNA has dissociated into single strands is the melting temperature.

Materials:

-

Lyophilized, purified oligonucleotides (one containing isoG, one the complementary strand).

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).

-

Micro-volume quartz cuvettes.

Procedure:

-

Sample Preparation: Resuspend the oligonucleotides in the annealing buffer to a known concentration (e.g., 2-5 µM). Mix equimolar amounts of the complementary strands.

-

Annealing: Heat the mixed oligonucleotide solution to 95°C for 5 minutes to ensure all strands are dissociated. Then, allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

-

Spectrophotometer Setup: Place the annealed sample in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm. Program a temperature ramp, for example, from 20°C to 95°C with a ramp rate of 0.5°C or 1°C per minute.

-

Data Acquisition: Start the program to record the absorbance at 260 nm as a function of temperature. As the duplex melts, the absorbance will increase due to the hyperchromic effect.

-

Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is determined from the first derivative of this curve, where the peak of the derivative corresponds to the Tm. An increase in Tm relative to a control duplex indicates stabilization.

References

- 1. 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoguanosine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), has intrigued scientists since its initial synthesis by Emil Fischer in 1897.[1] Though once considered a rare, non-natural nucleoside, isoG has been identified in a variety of natural sources, from croton beans and butterfly wings to marine mollusks.[1][2] More recent discoveries have revealed its presence in mammals, including humans, where it is found as a ribonucleoside in RNA, urine, and cerebrospinal fluid.[2][3] Its formation is linked to oxidative stress, making it a potential biomarker for cellular damage.[1][4] This technical guide provides an in-depth overview of the discovery, natural occurrence, and analytical methodologies for isoguanosine, tailored for researchers and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this unique nucleoside.

Discovery and Natural Occurrence

Isoguanosine, also known as crotonoside (B1669630) or 2-hydroxyadenosine, was first synthesized by Fischer in 1897.[1] For a considerable time, its natural occurrence was thought to be limited to sources like croton beans (Croton tiglium) and the wings of butterflies.[1][5] In 1981, its presence was confirmed in the marine nudibranch mollusk Diaulula sandiegensis.[6]

A significant advancement in understanding the biological relevance of isoG came with the discovery of its endogenous presence in mammals. In 2019, Weimann et al. reported the first identification and quantification of isoguanosine in mouse liver RNA, as well as in human urine and cerebrospinal fluid (CSF).[1] This finding suggests that isoG is a product of cellular metabolism, likely arising from the oxidation of adenosine.[3] Interestingly, the deoxyribonucleoside form of isoguanine (B23775) has not been detected in DNA, indicating a potential specific role or metabolic pathway related to RNA.[2][3]

The levels of isoguanosine in biological samples are comparable to or even exceed those of well-established oxidative stress markers like 8-oxo-7,8-dihydroguanosine (8-oxoGuo), highlighting its potential significance as a biomarker.[3]

Quantitative Data

The following table summarizes the reported concentrations of isoguanosine in various biological matrices. This data is crucial for comparative studies and for establishing baseline levels in biomarker research.

| Biological Matrix | Species | Concentration | Analytical Method | Reference |

| Human Urine | Human | Median: 1.88 nM (Range: 0.88 - 4.13 nM) | UPLC-ESI-MS/MS | [1] |

| Human Cerebrospinal Fluid (CSF) | Human | Median: 0.04 nM (Range: 0.02 - 0.10 nM) | UPLC-ESI-MS/MS | [1] |

| Mouse Liver RNA | Mouse | Mean: 1.5 lesions per 10^6 ribonucleosides | UPLC-ESI-MS/MS | [1] |

Experimental Protocols

This section provides detailed methodologies for the quantification and synthesis of isoguanosine, compiled from cited literature.

Quantification of Isoguanosine in Biological Samples by UPLC-ESI-MS/MS

This protocol is adapted from the method described by Weimann et al. for the analysis of isoguanosine in human urine, CSF, and mouse liver RNA hydrolysates.[1]

3.1.1. Sample Preparation

-

Human Urine: Thaw frozen urine samples at 0°C. Mix 50 µL of urine with 50 µL of eluent A (see below) and heat at 37°C for 10 minutes. Cool the sample to 4°C and centrifuge at 5000 x g for 10 minutes. Take 12.5 µL of the supernatant and add 10 µL of a ¹⁵N₅-labeled isoguanosine internal standard solution.

-

Human Cerebrospinal Fluid (CSF): Thaw frozen CSF samples at 0°C. To 100 µL of CSF, add 10 µL of the ¹⁵N₅-isoguanosine internal standard solution. Centrifuge through a 10 kDa molecular weight cutoff filter at 20,000 x g and 4°C for 10 minutes. Wash the filter twice with 50 µL of eluent A, centrifuging after each wash.

-

Mouse Liver RNA: Extract total RNA from frozen liver tissue using standard methods. Enzymatically hydrolyze the RNA to nucleosides.

3.1.2. UPLC-ESI-MS/MS Analysis

-

Chromatographic System: An Acquity UPLC™ system.

-

Column: Acquity UPLC™ HSS T3 column (2.1 x 100 mm, 1.8 µm) with a corresponding pre-column.

-

Column Temperature: 1°C.

-

Eluent A: 0.5% acetic acid in water.

-

Eluent B: Acetonitrile.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for isoguanosine and its ¹⁵N₅-labeled internal standard.

3.1.3. Workflow Diagram

UPLC-MS/MS workflow for isoguanosine quantification.

Chemical Synthesis of Isoguanosine

This protocol describes a common method for the synthesis of isoguanosine from 2,6-diaminopurine (B158960) riboside via diazotization.[4][7]

3.2.1. Materials

-

2,6-diaminopurine riboside

-

Sodium nitrite (B80452) (NaNO₂)

-

Acetic acid (AcOH)

-

Water

-

Aqueous ammonia

3.2.2. Procedure

-

Dissolve 2,6-diaminopurine riboside in water.

-

Add acetic acid to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for approximately 40 minutes.

-

Neutralize the reaction mixture to pH 7 by adding aqueous ammonia.

-

The isoguanosine product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

3.2.3. Synthesis Workflow Diagram

Chemical synthesis of isoguanosine via diazotization.

Biological Role and Signaling

While the precise biological functions of isoguanosine are still under investigation, its structural similarity to guanosine suggests potential involvement in purinergic signaling pathways. Guanine and guanosine are known to act as extracellular signaling molecules that can modulate neuronal function.[8] It is hypothesized that isoguanosine may interact with similar receptors and downstream effectors.

The following diagram illustrates a hypothetical signaling pathway for isoguanosine, adapted from known guanine-induced signaling cascades.[8] This pathway is presented as a plausible model to guide future research into the biological activities of isoguanosine.

Hypothetical signaling pathway for isoguanosine.

Future Perspectives

The discovery of endogenous isoguanosine in mammals has opened new avenues for research. Its potential as a biomarker for oxidative stress warrants further investigation in various physiological and pathological conditions. Elucidating its specific biological functions and signaling pathways could lead to the identification of novel therapeutic targets. Furthermore, the unique base-pairing properties of isoguanosine with isocytosine (B10225) are being explored for the development of expanded genetic alphabets and novel biotechnological applications.[9][10] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this fascinating nucleoside.

References

- 1. enghusen.dk [enghusen.dk]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 5. Isolation of isoguanosine from Croton tiglium and its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoguanosine: isolation from an animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders [frontiersin.org]

- 9. Isoguanine - Wikipedia [en.wikipedia.org]

- 10. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Isoguanosine and Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine (B1672433), a canonical nucleoside, is a fundamental component of nucleic acids and a key player in numerous biochemical processes. Its isomer, isoguanosine (B3425122), formed by the transposition of functional groups on the purine (B94841) ring, exhibits distinct structural and chemical properties. These differences, though subtle, lead to significant variations in hydrogen bonding capabilities, self-assembly behavior, and biological activity. This technical guide provides a detailed comparative analysis of the structures of guanosine and isoguanosine, presenting quantitative structural data, outlining the experimental methods for their determination, and illustrating the impact of these differences on their biochemical roles.

Core Structural Differences

Guanosine and isoguanosine are structural isomers, meaning they share the same chemical formula (C₁₀H₁₃N₅O₅) but differ in the arrangement of their atoms.[1][2] The core difference lies in the placement of the amino (-NH₂) and carbonyl (C=O) groups on the purine base.

-

In guanosine , the purine base (guanine) has an amino group at the C2 position and a carbonyl group at the C6 position.[3]

-

In isoguanosine , the purine base (isoguanine) features a transposed arrangement, with a carbonyl group at the C2 position and an amino group at the C6 position.[4][5]

This seemingly minor translocation of functional groups results in profound differences in the electronic structure and hydrogen-bonding potential of the molecules.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 5. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Isoguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG), a naturally occurring isomer of guanosine (B1672433), is a purine (B94841) nucleoside of significant interest in various fields of biomedical research and drug development.[1] Structurally, it differs from guanosine by the transposition of the amino and carbonyl groups on the purine ring. This seemingly minor alteration imparts unique physicochemical properties that influence its biological activity, including its role as a marker for oxidative DNA damage and its potential applications in forming novel base pairs in synthetic genetic systems.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of isoguanosine, detailed experimental protocols for their determination, and a visualization of its involvement in cellular pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of isoguanosine are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for its application in drug design and molecular biology.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [3] |

| Molecular Weight | 283.24 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 243-245 °C (with decomposition) | [5] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (Estimated ~0.7 mg/mL at 18°C)¹ | [1][6] |

| Ethanol | Insoluble | [6] |

| DMSO | 1.52 mg/mL (for isoguanine (B23775) base) | [7] |

| 1 M NaOH | 50 mg/mL (for isoguanine base) | [4] |

¹Quantitative solubility data for isoguanosine is limited. This value is an estimation based on the solubility of the structurally similar nucleoside, guanosine.[1][6]

Acidity and Spectroscopic Properties

| Property | Value | Conditions | Source(s) |

| pKa₁ | 3.4 - 4.51 | Aqueous solution | [8] |

| pKa₂ | 8.99 - 9.8 | Aqueous solution | [8] |

| UV λmax | 293 nm, 247 nm, 206 nm | pH 7.4 | [8] |

| UV λmax | 283 nm, 235 nm, 206 nm | pH 1.4 | [8] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of isoguanosine.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines the determination of the acid dissociation constants (pKa) of isoguanosine by monitoring changes in its UV absorbance as a function of pH.

Materials:

-

Isoguanosine

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

A series of buffer solutions with known pH values covering the range of 2 to 11 (e.g., phosphate (B84403), borate, citrate (B86180) buffers)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of isoguanosine in deionized water. The concentration should be such that the absorbance maximum is within the linear range of the spectrophotometer (typically 0.5 - 1.5 AU) upon dilution in the buffer solutions.

-

Sample Preparation: For each pH value, add a fixed volume of the isoguanosine stock solution to a known volume of the buffer solution in a quartz cuvette. Ensure the final concentration of isoguanosine is constant across all samples.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample from 200 to 400 nm. Use the corresponding buffer solution as a blank.

-

Data Analysis:

-

Identify the wavelengths where the largest changes in absorbance occur as a function of pH.

-

Plot the absorbance at these selected wavelengths against the pH.

-

The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of the curve.

-

Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Determination of Melting Point

This protocol describes the determination of the melting point of isoguanosine using a capillary melting point apparatus.

Materials:

-

Isoguanosine, finely powdered and dry

-

Capillary melting point tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Pack the dry, powdered isoguanosine into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

This protocol details the shake-flask method for determining the equilibrium solubility of isoguanosine in water.

Materials:

-

Isoguanosine

-

Deionized water

-

Thermostated shaker bath

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Add an excess amount of isoguanosine to a known volume of deionized water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostated shaker bath set at a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a known volume of deionized water to a concentration suitable for analysis.

-

Quantification: Determine the concentration of isoguanosine in the diluted filtrate using a pre-calibrated UV-Vis spectrophotometer (at its λmax) or an HPLC method.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Characterization by Spectroscopy

3.4.1 UV-Vis Spectroscopy

-

Objective: To obtain the UV absorption spectrum of isoguanosine and determine its absorbance maxima.

-

Protocol:

-

Prepare a dilute solution of isoguanosine in the desired solvent (e.g., water, phosphate buffer at a specific pH).

-

Use a quartz cuvette and the corresponding solvent as a blank.

-

Scan the absorbance from 200 to 400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain the ¹H and ¹³C NMR spectra for structural confirmation of isoguanosine.

-

Protocol:

-

Dissolve an appropriate amount of isoguanosine in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

3.4.3 Mass Spectrometry (MS)

-

Objective: To determine the accurate mass of isoguanosine and study its fragmentation pattern.

-

Protocol:

-

Prepare a dilute solution of isoguanosine in a suitable solvent (e.g., methanol/water).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

-

Biological Significance and Pathway Visualization

Isoguanosine is not a primary component of nucleic acids but is formed in vivo through the oxidative damage of adenine (B156593) residues in DNA and RNA by reactive oxygen species (ROS).[1][9] Its presence can lead to mispairing during DNA replication and transcription, potentially causing mutations.[2] Cells have evolved DNA repair mechanisms, such as base excision repair (BER), to recognize and remove such damaged bases, thereby maintaining genomic integrity.

The following diagram illustrates the formation of isoguanosine in DNA via oxidative stress and its subsequent recognition by the base excision repair pathway.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of isoguanosine, along with comprehensive experimental protocols for their determination. The unique characteristics of isoguanosine, stemming from its isomeric relationship with guanosine, make it a molecule of considerable interest. Understanding its properties is fundamental for researchers in medicinal chemistry, chemical biology, and drug development who are exploring its role in oxidative stress, mutagenesis, and as a tool for expanding the genetic alphabet. The provided methodologies offer a practical framework for the consistent and accurate characterization of this important nucleoside.

References

- 1. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoguanosine | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanosine - Wikipedia [en.wikipedia.org]

- 7. Isoguanine | Nucleoside Antimetabolite/Analog | TargetMol [targetmol.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Guanosine | 118-00-3 [chemicalbook.com]

Tautomeric Forms of Isoguanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanine (B23775), an isomer of guanine, exhibits a fascinating and complex tautomeric behavior that is highly sensitive to its environment. This variability has significant implications for its biological function, including its potential role in spontaneous mutations and its use in the development of expanded genetic alphabets. This technical guide provides a comprehensive overview of the known tautomeric forms of isoguanine, their relative stability in different media, and the experimental and computational methods used to characterize them.

Tautomeric Forms of Isoguanine

Isoguanine can exist in several tautomeric forms, primarily through keto-enol and amino-imino conversions. The principal tautomers include the keto-amino and enol-imino forms. The stability of these forms is dictated by the surrounding environment, shifting significantly between the gas phase, and polar and non-polar solvents.[1][2]

The key tautomeric forms are:

-

Keto-Amino Forms:

-

Enol-Imino Forms:

-

Enol-imino tautomers are predominant in the gas phase.[5]

-

The environment plays a crucial role in determining the predominant tautomeric form. While enol tautomers are favored in the gas phase, polar solvents and the DNA microenvironment dramatically shift the equilibrium towards the keto-amino forms.[1][6] In fact, tautomers that are physiologically relevant are present in populations of less than 1 in 100,000 in the gas phase.[2][6]

Relative Stability of Isoguanine Tautomers

The relative stability of isoguanine tautomers has been investigated through both computational and experimental studies. The following tables summarize the key quantitative findings.

Table 1: Tautomer Stability in Different Environments

| Environment | Predominant Tautomer(s) | Observations | Reference(s) |

| Gas Phase | Enol tautomers | Enol forms are significantly more stable. | [5] |

| Aqueous Solution | N(1)H and N(3)H neutral keto-amino forms | These two forms are about equally populated. | [5] |

| Dioxane Solution | Enol form | A decrease in solvent polarity favors the enol form. | [3][4] |

| DNA Environment | Keto-amino forms | The DNA microenvironment dramatically changes the intrinsic tautomeric properties. | [1] |

Table 2: Influence of Physicochemical Conditions on Tautomeric Equilibrium

| Condition | Effect on Equilibrium | Reference(s) |

| Decreased Solvent Polarity | Favors the enol form | [3] |

| Decreased Concentration (in dioxane) | Favors the enol form | [3] |

| Increased Temperature (in chloroform) | Favors the enol form | [3] |

Experimental Protocols

A variety of experimental techniques have been employed to elucidate the tautomeric equilibria of isoguanine.

Spectroscopic Methods

Ultraviolet (UV) and infrared (IR) absorption spectroscopy are primary tools for studying isoguanine tautomerism in both aqueous and non-aqueous media.[3][4]

-

Objective: To determine the predominant tautomeric forms in different solvents.

-

Methodology:

-

Sample Preparation: Isoguanine and its derivatives (e.g., 9-substituted isoguanines, N6,N6,9-trimethylisoguanine) are dissolved in various solvents of differing polarity, such as water and dioxane.[3]

-

UV Spectroscopy: UV absorption spectra are recorded. The spectral shifts are compared with those of model compounds locked in a specific tautomeric form to identify the predominant tautomer in the sample.[3]

-

IR Spectroscopy: IR spectra are collected to identify characteristic vibrational bands associated with keto (C=O) and enol (O-H) groups, providing direct evidence of the tautomeric state.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature NMR spectroscopy is used to study the dynamics of tautomeric exchange and to identify the presence of rare tautomers, often stabilized by intermolecular hydrogen bonding.[7]

-

Objective: To detect and quantify different tautomers in solution.

-

Methodology:

-

Sample Preparation: Isoguanine derivatives are dissolved in appropriate deuterated solvents.

-

Data Acquisition: Proton NMR spectra are acquired at various temperatures.

-

Analysis: The appearance of characteristic signals for exchangeable protons and changes in chemical shifts with temperature provide insights into the tautomeric equilibrium.[7]

-

Computational Chemistry Methods

First-principles quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the ionization and tautomeric equilibria of isoguanine.[5]

-

Objective: To calculate the relative energies and stabilities of different tautomers in the gas phase and in solution.

-

Methodology:

-

Model Building: The 3D structures of various isoguanine tautomers are generated.

-

Quantum Mechanical Calculations: DFT calculations are performed using a functional such as B3LYP with a basis set like 6-31G++G**.[5]

-

Solvation Models: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.[8]

-

Energy Analysis: The relative free energies of the tautomers are calculated to determine their relative populations at equilibrium.

-

Visualizing Isoguanine Tautomerism

The following diagrams illustrate the key tautomeric forms of isoguanine and a generalized workflow for their experimental and computational analysis.

Caption: Tautomeric equilibrium of isoguanine.

Caption: Workflow for isoguanine tautomer analysis.

Implications for Drug Development and Research

The unique tautomeric properties of isoguanine have several important implications:

-

Mutagenesis: The ability of isoguanine to adopt different tautomeric forms can lead to mispairing with other nucleobases during DNA replication, potentially causing mutations.[4][9] For instance, the minor tautomer of isoguanine can present a hydrogen bond donor-acceptor-donor pattern that is complementary to thymine.[4]

-

Expanded Genetic Alphabet: The specific hydrogen-bonding patterns of isoguanine tautomers are being exploited by synthetic biologists to create new, replicable base pairs, thereby expanding the genetic alphabet.[9]

-

Drug Design: Understanding the tautomeric preferences of isoguanine and its derivatives is crucial for the design of new nucleobase analogs with specific recognition properties for therapeutic applications.[2]

Conclusion

The tautomerism of isoguanine is a complex phenomenon governed by a delicate balance of environmental factors. While the enol forms are favored in the gas phase, the biologically relevant keto-amino forms predominate in aqueous solution and within the DNA duplex. A combination of advanced spectroscopic and computational methods has been instrumental in characterizing these tautomeric equilibria. A thorough understanding of isoguanine's tautomeric behavior is essential for researchers in fields ranging from chemical biology and genetics to drug discovery, as it directly impacts molecular recognition, genetic stability, and the design of novel therapeutic agents.

References

- 1. ub.edu [ub.edu]

- 2. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tautomerism of Guanine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tautomeric equilibria of isoguanine and related purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

supramolecular self-assembly of isoguanosine

An In-depth Technical Guide to the Supramolecular Self-Assembly of Isoguanosine (B3425122)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoguanosine (isoG) is a structural isomer of guanosine (B1672433) (G), distinguished by the transposition of the C2 carbonyl and C6 amino groups on the purine (B94841) ring.[1][2] This seemingly minor structural alteration leads to significant differences in the hydrogen bonding patterns and, consequently, the supramolecular self-assembly behavior of isoguanosine compared to its more extensively studied counterpart, guanosine.[1][3] Like guanosine, isoguanosine can form highly organized, non-covalent structures through hydrogen bonding, π–π stacking, and cation–dipole interactions.[4] These assemblies, which include discrete tetramers, pentamers, and extended hydrogels, have garnered significant interest for their potential applications in materials science, nanotechnology, and medicine, including roles as ionophores, drug delivery systems, and tools for genetic studies.[1][5][6] This guide provides a technical overview of the core principles governing isoguanosine self-assembly, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying processes.

Core Principles of Isoguanosine Self-Assembly

The self-assembly of isoguanosine is a spontaneous process driven by a combination of non-covalent interactions. The resulting supramolecular architectures are dynamic and can be influenced by environmental conditions such as cation presence, solvent polarity, and temperature.[4]

-

Hydrogen Bonding: The unique arrangement of hydrogen bond donors and acceptors in isoguanosine allows for the formation of planar, cyclic structures. Unlike guanosine which predominantly forms G-quartets, isoguanosine can form both tetramers and pentamers.[1][2] In the proposed tetrameric structure, the bases are held together by hydrogen bonds involving the N1 and N3 ring nitrogens, as well as the 6-amino and 2-oxo groups.[7]

-

Cation Templating: The central cavity of these cyclic assemblies is rich in electronegative oxygen and nitrogen atoms, making it an ideal binding site for cations. Alkali metal ions, such as Na+, K+, and particularly Cs+, play a crucial role in templating and stabilizing these structures.[4][6] The size and charge of the cation can influence the type of assembly formed.[2] For instance, isoguanosine derivatives have shown a remarkable selectivity for Cs+ binding, leading to the formation of stable pentameric structures.[5][6]

-

π–π Stacking: The planar, aromatic nature of the isoguanosine quartets and pentamers facilitates stacking interactions between them. This vertical association is a key driving force in the formation of higher-order structures, such as the nanofibers that constitute hydrogels.[4]

Supramolecular Architectures

Isoguanosine and its derivatives can form a variety of well-defined supramolecular structures.

Discrete Assemblies: Tetramers and Pentamers

In the presence of templating cations, isoguanosine monomers can assemble into discrete, cyclic structures.

-

Tetramers (isoG4): Analogous to G-quartets, four isoguanosine molecules can form a planar structure stabilized by hydrogen bonds and a central cation.[1][2] The tetraplex formed by the oligonucleotide d(T4isoG4T4) in the presence of sodium ions has been shown to be more stable than the corresponding guanosine tetraplex.[8][9]

-

Pentamers (isoG5) and Decamers: Isoguanosine exhibits a unique ability to form stable pentameric structures, particularly in the presence of cesium ions (Cs+).[6][10] These pentamers can stack to form a "decameric" sandwich-type complex, encapsulating two cations.[1] This high affinity and selectivity for Cs+ has prompted research into using isoguanosine-based ionophores for the extraction of radioactive 137Cs from waste.[5][6]

Supramolecular Hydrogels

Under specific conditions, typically at higher concentrations and in the presence of certain cations like K+, the stacking of isoguanosine assemblies leads to the formation of an entangled network of nanofibers.[6][11] This network immobilizes large amounts of water, resulting in a supramolecular hydrogel.[12]

Key properties of isoguanosine hydrogels:

-

Enhanced Stability: Isoguanosine hydrogels exhibit significantly greater long-term stability compared to their guanosine counterparts. While guanosine gels often collapse within minutes or hours, isoguanosine gels can remain stable for over three months.[6][13]

-

Superior Mechanical Properties: Rheological studies have shown that isoguanosine gels are mechanically more robust than guanosine gels.[13]

-

Self-Healing: A hydrogel formed by mixing equimolar amounts of guanosine and isoguanosine in the presence of K+ ions demonstrated excellent self-healing properties, with a recovery time of only 20 seconds.[11]

Quantitative Data on Isoguanosine Assemblies

The following tables summarize key quantitative and comparative data regarding the properties of isoguanosine-based supramolecular structures.

Table 1: Comparison of Guanosine (G) and Isoguanosine (isoG) Hydrogel Properties

| Property | Guanosine (G) Hydrogel | Isoguanosine (isoG) Hydrogel | Reference(s) |

| Longevity | Collapses within minutes or hours | Stable for more than 3 months | [6][13] |

| Storage Modulus (G') | 8.78 x 10² Pa (at 100 Hz) | 1.26 x 10⁴ Pa (at 100 Hz) | [13] |

| Cation Requirement | Requires excess cations | Can form at very low K+ concentrations (in co-gels) | [11][13] |

| Morphology | Structures with a width of 3 µm and length of 200 µm | Porous structures with a pore diameter of 1 µm | [11] |

Table 2: Thermal Stability of Oligonucleotide Tetraplexes

| Oligonucleotide | Tetraplex Structure | Stability Comparison | Reference(s) |

| d(T4G 4T4) | [d(T4G4T4)]₄ | Less stable | [8][9] |

| d(T4isoG 4T4) | [d(T4isoG4T4)]₄ | More stable | [8][9] |

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the self-assembly process and typical experimental workflows.

Isoguanosine Self-Assembly Pathway

The following diagram illustrates the hierarchical process of isoguanosine self-assembly, from individual monomers to a supramolecular hydrogel network.

Caption: Hierarchical self-assembly of isoguanosine into a hydrogel.

Experimental Workflow for Hydrogel Characterization

This diagram outlines a typical workflow for the synthesis and characterization of isoguanosine hydrogels.

Caption: Workflow for isoguanosine hydrogel characterization.

Experimental Protocols

Characterizing supramolecular assemblies requires a suite of analytical techniques. Below are generalized protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the hydrogen-bonding interactions that define isoguanosine assemblies in solution.

-

Objective: To confirm the formation of hydrogen-bonded quartets or pentamers by observing the chemical shifts of imino and amino protons.

-

Methodology:

-

Sample Preparation: Dissolve the isoguanosine derivative in a deuterated organic solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration.

-

Cation Addition: Add a stoichiometric amount of a cation salt (e.g., CsBPh₄, KPF₆).

-

Data Acquisition: Acquire ¹H NMR spectra. The disappearance of monomer signals and the appearance of new, sharp signals at distinct chemical shifts indicate the formation of a discrete, stable complex.[14] Imino protons involved in hydrogen bonding typically appear far downfield (e.g., >10 ppm).[15]

-

Advanced Analysis: Perform 2D NMR experiments, such as NOESY, to confirm through-space proximities between protons on adjacent isoguanosine units within the assembly.[2]

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the stoichiometry of discrete assemblies.

-

Objective: To identify the mass-to-charge ratio (m/z) of supramolecular complexes and confirm the number of monomers and cations involved.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the isoguanosine derivative and cation salt in a volatile solvent suitable for ESI (e.g., acetonitrile, methanol).

-

Infusion: Infuse the sample directly into the ESI source. The gentle nature of this ionization technique can keep non-covalent complexes intact in the gas phase.

-

Data Analysis: Analyze the resulting mass spectrum for peaks corresponding to the expected masses of assemblies, such as [(isoG)₅·Cs]⁺ or [(isoG)₁₀·2Cs]²⁺.[2][16]

-

Microscopy (AFM, TEM)

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of higher-order structures like nanofibers and hydrogel networks.[17]

-

Objective: To directly observe the nanostructure of self-assembled fibers and the porous network of hydrogels.[18]

-

Methodology:

-

Sample Preparation (TEM): A small amount of the hydrogel or a solution of the assembled fibers is placed on a TEM grid (e.g., carbon-coated copper grid). The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast. The grid is then dried before imaging.

-

Sample Preparation (AFM): A dilute solution of the assemblies is drop-casted onto a clean, flat substrate (e.g., mica, highly oriented pyrolytic graphite). The solvent is allowed to evaporate. The hydrogel can also be imaged directly.[17][19]

-

Imaging: The sample is imaged using the respective microscope. AFM provides three-dimensional topographical information, allowing for measurements of fiber height and width, while TEM provides a two-dimensional projection with high resolution.[19][20]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the chiral organization and stacking of the nucleobases in the supramolecular structure.

-

Objective: To detect the formation of ordered, stacked assemblies, which often produce a characteristic CD signal.

-

Methodology:

-

Sample Preparation: Prepare a solution of the isoguanosine derivative under conditions that promote self-assembly.

-

Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 220-340 nm). The appearance of a strong CD signal, for instance, a positive band around 305 nm for d(T4isoG4T4) tetraplexes, is indicative of tetraplex formation.[7]

-

Thermal Denaturation: Monitor the change in the CD signal at a characteristic wavelength as a function of temperature. This provides information on the thermal stability of the assembly and allows for the determination of a melting temperature (Tm).[7]

-

Applications in Drug Development and Research

The unique properties of isoguanosine assemblies make them promising for several applications:

-

Drug Delivery: The hydrogel network can serve as a biocompatible matrix for the encapsulation and sustained release of therapeutic agents.[13][21] The self-healing nature of mixed G-isoG gels is particularly attractive for injectable delivery systems.[11]

-

Ion Sensing and Extraction: The high selectivity of isoguanosine pentamers for cesium ions makes them valuable for developing sensors and extraction agents for this specific cation.[5]

-

Biomaterials: The enhanced stability and robust mechanical properties of isoguanosine hydrogels make them suitable candidates for tissue engineering scaffolds.[6][12]

Conclusion

The provides a versatile platform for the bottom-up construction of functional nanomaterials.[4] Its ability to form highly stable tetrameric and unique pentameric structures, leading to robust and long-lived hydrogels, distinguishes it from guanosine.[1][13] A multi-technique approach combining spectroscopy, spectrometry, and microscopy is essential for the comprehensive characterization of these complex systems. Continued research into modifying the isoguanosine scaffold and controlling its assembly will undoubtedly unlock new applications in drug development, materials science, and beyond.[2][5]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 3. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Isoguanine quartets formed by d(T4isoG4T4): tetraplex identification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoguanine quartets formed by d(T4isoG4T4): tetraplex identification and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anion mediated, tunable isoguanosine self-assemblies: decoding the conformation influence and solvent effects - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. "Supramolecular Architectures Generated by Self-assembly of Guanosine a" by Mengjia Liu [digitalcommons.usf.edu]

- 17. Comparing AFM, SEM and TEM [afmworkshop.com]

- 18. researchgate.net [researchgate.net]

- 19. nanosurf.com [nanosurf.com]

- 20. azonano.com [azonano.com]

- 21. chemrxiv.org [chemrxiv.org]

The Role of Isoguanine in Expanding the Genetic Alphabet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The natural genetic alphabet, consisting of the four nucleobases adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T), forms the foundation of all life on Earth. However, the expansion of this alphabet with unnatural base pairs (UBPs) holds immense potential for the development of novel diagnostics, therapeutics, and nanomaterials. Among the pioneering UBPs, the isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC) pair has been a subject of extensive research. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of isoG in expanding the genetic alphabet.

Core Principles of the isoG-isoC Unnatural Base Pair

The concept of an alternative hydrogen-bonding pattern for a third base pair was first proposed by Alexander Rich in 1962 and later experimentally demonstrated by Steven Benner's group in the late 1980s.[1] Isoguanine, an isomer of guanine, forms three hydrogen bonds with isocytosine, similar to the natural G-C pair. However, the arrangement of hydrogen bond donors and acceptors is distinct, allowing the isoG-isoC pair to be orthogonal to the natural A-T and G-C pairs within the DNA double helix.[2][3]

A significant challenge in the application of the isoG-isoC pair is the keto-enol tautomerism of isoguanine.[2][3] The minor enol tautomer of isoG can mispair with thymine (T), leading to a decrease in replication and transcription fidelity.[2][3] To circumvent this, researchers have employed strategies such as replacing thymine with 2-thiothymine (TS), which sterically hinders pairing with the enol form of isoG.[2] Additionally, the chemical instability of isocytosine under certain conditions has led to the use of its more stable derivative, 5-methylisocytosine (B103120) (isoCMe).[4]

Quantitative Data on isoG-isoC Pairing

The fidelity and stability of the isoG-isoC base pair are critical for its practical applications. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions/Notes | Reference |

| Pairing Fidelity (per PCR cycle) | ~93% | Standard PCR conditions | [2] |

| 98% | With 2-thiothymine (TS) replacing thymine | [2][5] | |

| 96% | Using 5-methylisocytosine (isoCMe) | [4] | |

| Melting Temperature (Tm) Increase | ~11°C | Substitution of A-T pairs with isoG-isoC pairs in DNA nanostructures | [6] |

| Mismatch Discrimination (ΔTm) of d-isoG | T > G > C | Order of decreasing stability of mismatches with deoxy-isoguanosine | [4][7] |

| Mismatch Discrimination (ΔTm) of h-isoG | G > C > T | Order of decreasing stability of mismatches with hexitol-isoguanosine | [4][7] |

Table 1: Fidelity and Thermodynamic Data for the isoG-isoC Unnatural Base Pair

Experimental Protocols

This section outlines detailed methodologies for key experiments involving the isoG-isoC base pair.

Synthesis of isoG and isoC Phosphoramidites

The incorporation of isoG and isoC into synthetic oligonucleotides requires their corresponding phosphoramidite (B1245037) derivatives.

Objective: To synthesize 2'-deoxyisoguanosine (B9890) and 2'-deoxy-5-methylisocytidine phosphoramidites for automated DNA synthesis.

General Protocol:

-

Protection of Exocyclic Amines: The exocyclic amino groups of deoxyisoguanosine and deoxy-5-methylisocytidine are protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups include N,N-diisobutylformamidine.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

-

Purification: The final phosphoramidite product is purified using column chromatography.

Detailed synthetic schemes and reaction conditions can be found in the cited literature.

Polymerase Chain Reaction (PCR) with the isoG-isoC Base Pair

Objective: To amplify a DNA template containing the isoG-isoC base pair.

Materials:

-

DNA template containing isoG and isoC

-

Forward and reverse primers

-

DNA polymerase (e.g., Taq polymerase)

-

dATP, dGTP, dCTP, dTTP (or d(TS)TP)

-

d(isoG)TP and d(isoCMe)TP

-

PCR buffer

-

Thermal cycler

Protocol:

-

Reaction Setup: Prepare a PCR master mix containing buffer, dNTPs (including the unnatural triphosphates), primers, and DNA polymerase.

-

Template Addition: Add the DNA template to the master mix.

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Primer Extension Assay for Fidelity Analysis

Objective: To determine the fidelity of incorporation of nucleotides opposite an isoG base in a template.

Materials:

-

DNA template containing a single isoG base

-

5'-radiolabeled or fluorescently-labeled primer

-

DNA polymerase (e.g., Klenow fragment)

-

dATP, dGTP, dCTP, dTTP

-

d(isoCMe)TP

-

Reaction buffer

-

Denaturing polyacrylamide gel

Protocol:

-

Annealing: Anneal the labeled primer to the DNA template.

-

Extension Reaction: Set up separate extension reactions, each containing the annealed primer-template and a single dNTP (dATP, dGTP, dCTP, dTTP, or d(isoCMe)TP).

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase.

-

Quenching: Stop the reactions by adding a stop solution (e.g., formamide (B127407) with loading dye).

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the bands by autoradiography or fluorescence imaging to determine which nucleotide was incorporated opposite isoG.

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of DNA duplexes containing the isoG-isoC base pair.

Materials:

-

Complementary oligonucleotides (one containing isoG, the other isoC)

-

Buffer (e.g., phosphate (B84403) buffer with NaCl)

-

UV-Vis spectrophotometer with a temperature controller

Protocol:

-

Sample Preparation: Anneal the complementary oligonucleotides in the buffer.

-

Melting Curve Acquisition:

-

Equilibrate the sample at a low temperature (e.g., 20°C).

-

Slowly increase the temperature (e.g., 0.5-1°C/min) while continuously monitoring the absorbance at 260 nm.

-

Continue until the duplex is fully denatured (e.g., 95°C).

-

-

Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve.

Visualized Workflows

Experimental Workflow for Fidelity Analysis of isoG Incorporation

Signaling Pathway for Site-Specific Incorporation of Non-Standard Amino Acids

Applications in Research and Drug Development

The ability to expand the genetic alphabet with the isoG-isoC pair opens up numerous possibilities in various scientific fields:

-

Site-Specific Labeling: Functional groups, such as fluorophores or biotin, can be attached to isoC or isoG and incorporated into DNA or RNA at specific sites for use as molecular probes.[1]

-

Aptamer Development: The increased chemical diversity of a six-letter genetic alphabet can lead to the selection of aptamers with higher affinity and specificity for their targets, which is highly valuable for diagnostics and therapeutics.

-

Novel Protein Engineering: By assigning an unnatural codon containing isoG or isoC to a non-standard amino acid, proteins with novel functions can be engineered.[2][3] This has significant implications for drug development, allowing for the creation of more stable and effective protein-based drugs.

-

Diagnostics: The isoG-isoC pair has been utilized in quantitative PCR (qPCR) assays to reduce background signals and improve the accuracy of nucleic acid detection.[8]

-

Nanotechnology: The increased thermal stability offered by the isoG-isoC pair can be leveraged to create more robust and complex DNA nanostructures.[6]

Conclusion

Isoguanine, in partnership with isocytosine, represents a significant step towards a functional and expanded genetic alphabet. While challenges related to fidelity and stability remain, ongoing research continues to refine and improve this unnatural base pair system. The ability to enzymatically replicate and transcribe DNA containing six different letters paves the way for exciting advancements in synthetic biology, with profound implications for medicine, materials science, and our fundamental understanding of genetic information storage and transfer. The methodologies and data presented in this guide provide a solid foundation for researchers looking to explore the potential of the isoG-isoC pair in their own work.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 4. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for in vitro transcription of DNA oligos by T7 polymerase [protocols.io]

The Enigmatic Nucleoside: A Technical Guide to the Potential Biological Functions of Isoguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG), a naturally occurring isomer of guanosine (B1672433), has long intrigued the scientific community due to its unique structural properties and diverse biological activities.[1] Unlike guanosine, where the C2 and C6 positions of the purine (B94841) ring are occupied by an amino group and a carbonyl group respectively, isoguanosine features a transposed arrangement.[2] This seemingly minor alteration gives rise to distinct hydrogen bonding patterns, influencing its molecular interactions and conferring a range of potential biological functions. This technical guide provides an in-depth exploration of the known and potential biological roles of isoguanosine, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Core Biological Functions and Quantitative Data

Isoguanosine's biological activities span several key areas, including enzymatic interactions, receptor modulation, and induction of cellular responses. The following tables summarize the available quantitative data for isoguanosine and its relevant analogs.

Table 1: Enzymatic Interactions and Cellular Assays

| Target/Assay | Ligand/Substrate | Quantitative Value | Value Type | Organism/System | Reference(s) |

| DNA Polymerase η | deoxyinosine triphosphate (dITP) | 7.17 x 10⁻³ s⁻¹µM⁻¹ (opposite dC) | Catalytic Efficiency (kcat/KM) | Human | [3] |

| DNA Polymerase η | deoxyinosine triphosphate (dITP) | 0.52 x 10⁻³ s⁻¹µM⁻¹ (opposite dT) | Catalytic Efficiency (kcat/KM) | Human | [3] |

| Human MTH1 Protein | Isoguanosine Triphosphate (isoGTP) | High | Affinity (qualitative) | Human | [4] |

| IMP Pyrophosphorylase | Isoguanosine | - | Inhibition (qualitative) | - | [3] |

| Glutamic Acid Dehydrogenase | Isoguanosine-5'-diphosphate/triphosphate | - | Inhibition (qualitative) | - | [3] |

Note: Data for deoxyinosine triphosphate (dITP) is presented as a proxy for the enzymatic incorporation of isoguanosine triphosphate, given their structural similarity.

Table 2: Receptor Binding and Functional Assays

| Receptor | Ligand | Quantitative Value | Value Type | Organism/System | Reference(s) |

| Adenosine (B11128) A2A Receptor | Inosine (B1671953) | ~20% | Inhibition of [³H]CGS 21680 binding | CHO cells expressing human A2A receptor | [5] |

| Adenosine A2A Receptor | Inosine | 300.7 µM | EC50 (cAMP production) | CHO cells expressing human A2A receptor | [5] |

| Adenosine A1 Receptor | N⁶-(p-aminobenzyl)adenosine | 0.7 nM / 9.9 nM | Kd | Newborn chick heart | [6] |

| Adenosine A2a Receptor | I-APE | 1.3 nM / 19 nM | Kd | Rat striatal membranes | [1] |

Note: Data for inosine, a metabolite of adenosine, is presented as an analog for isoguanosine's potential interaction with adenosine receptors. Data for other adenosine receptor ligands are provided for context on typical affinity ranges.

Key Signaling Pathways

Isoguanosine and its derivatives are implicated in several critical signaling pathways, most notably in the induction of apoptosis and the activation of the innate immune system.

Isoguanosine-Induced Apoptosis via Caspase Activation

Isoguanosine has demonstrated anti-tumor activity, which is believed to be mediated, in part, through the induction of apoptosis. The central executioners of apoptosis are a family of proteases known as caspases. The activation of initiator caspases (e.g., Caspase-8, Caspase-9) triggers a cascade leading to the activation of effector caspases, such as Caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Isoguanosine-induced caspase-dependent apoptosis pathway.

Innate Immune Activation via Toll-Like Receptor 7 (TLR7)

Recent evidence suggests that guanosine and its derivatives, likely including isoguanosine, can act as endogenous ligands for Toll-Like Receptor 7 (TLR7).[7][8] TLRs are key pattern recognition receptors of the innate immune system. Upon ligand binding in the endosome, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7. This leads to the production of pro-inflammatory cytokines and type I interferons, respectively.[9]

Caption: Isoguanosine-mediated TLR7 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide adaptable protocols for key experiments related to the biological functions of isoguanosine.

Protocol 1: DNA Polymerase Incorporation Assay

This protocol is adapted from methods used to study the incorporation of nucleotide analogs and can be used to determine the efficiency and fidelity of isoguanosine triphosphate (isoGTP) incorporation by a DNA polymerase.[10][11]

Caption: Workflow for DNA polymerase incorporation assay.

Methodology:

-

Primer-Template Preparation: A 5'-radiolabeled (e.g., ³²P) primer is annealed to a synthetic DNA template containing the desired base opposite which isoGTP incorporation will be assessed.

-

Reaction Setup: Reactions are assembled on ice and typically contain the primer-template duplex, DNA polymerase, reaction buffer with Mg²⁺, and varying concentrations of isoGTP or a natural dNTP for comparison.

-

Initiation and Incubation: Reactions are initiated by adding the polymerase and incubated at the optimal temperature for the enzyme (e.g., 37°C for human polymerases).

-

Quenching: The reactions are stopped at various time points by adding a quench solution containing EDTA and a loading dye.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification and Kinetics: The amount of extended primer is quantified using a phosphorimager. The data are then fit to the Michaelis-Menten equation to determine the steady-state kinetic parameters, kcat and KM.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol provides a framework for measuring the activity of caspase-3, a key effector caspase in apoptosis, in cell lysates following treatment with isoguanosine.[6][12]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of isoguanosine for desired time periods. Include a positive control (e.g., staurosporine) and an untreated negative control.

-

Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

-

Caspase Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate, DEVD-pNA (p-nitroanilide).

-

Incubation: Incubate the plate at 37°C to allow the active caspase-3 to cleave the substrate.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroanilide released is proportional to the caspase-3 activity.

-

Data Analysis: Normalize the caspase activity to the protein concentration and express the results as fold-change relative to the untreated control.

Protocol 3: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[13][14][15]

Methodology:

-

Cell Preparation: Treat cells with isoguanosine as described for the caspase assay. Harvest and fix the cells (e.g., with paraformaldehyde).

-

Permeabilization: Permeabilize the fixed cells (e.g., with Triton X-100 or ethanol) to allow the labeling enzyme to access the nucleus.

-

Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

Detection:

-

Direct Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized.

-

Indirect Detection: If Br-dUTP is used, the incorporated brominated nucleotides are detected using a fluorescently labeled anti-BrdU antibody.

-

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol 4: Measurement of Cytokine Production

This protocol outlines a general method to assess the effect of isoguanosine on the production of pro-inflammatory cytokines by immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines.[16]

Methodology:

-

Cell Isolation and Culture: Isolate primary immune cells or culture an appropriate cell line.

-

Cell Stimulation: Prime the cells with a TLR agonist (e.g., LPS for TLR4) and then treat with various concentrations of isoguanosine.

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

Data Analysis: Compare the cytokine levels in the isoguanosine-treated samples to the control samples to determine the immunomodulatory effect of isoguanosine.

Conclusion and Future Directions

Isoguanosine presents a fascinating molecule with a diverse and expanding range of biological functions. Its potential as an anti-tumor agent, an immunomodulator, and a tool for expanding the genetic alphabet underscores the importance of continued research in this area.[1] While significant progress has been made in understanding its properties, several key questions remain. Future research should focus on obtaining precise quantitative data for the interaction of isoguanosine with its biological targets, particularly adenosine receptors and metabolic enzymes. Elucidating the detailed molecular mechanisms underlying its anti-cancer and immunomodulatory effects will be crucial for its potential therapeutic development. The adaptable experimental protocols provided in this guide offer a foundation for researchers to further unravel the complexities of this enigmatic nucleoside.

References

- 1. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of adenosine A1-receptor binding sites in bovine retinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 5. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]